3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid
CAS No.:
Cat. No.: VC14521894
Molecular Formula: C15H11N3O2S
Molecular Weight: 297.3 g/mol
* For research use only. Not for human or veterinary use.
![3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid -](/images/structure/VC14521894.png)
Specification
Molecular Formula | C15H11N3O2S |
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Molecular Weight | 297.3 g/mol |
IUPAC Name | 3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid |
Standard InChI | InChI=1S/C15H11N3O2S/c19-14(20)11-2-1-3-12(8-11)17-15-18-13(9-21-15)10-4-6-16-7-5-10/h1-9H,(H,17,18)(H,19,20) |
Standard InChI Key | PCJVLRRVUNIMDV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=NC=C3)C(=O)O |
Introduction
Molecular Structure and Chemical Identity
Core Structural Components
The molecule comprises three primary domains:
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A benzoic acid moiety (C₇H₅O₂) providing a carboxylic acid functional group at the para position.
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A 1,3-thiazole ring (C₃H₂NS) serving as a central heterocyclic scaffold.
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A pyridin-4-yl substituent (C₅H₄N) attached to the thiazole ring at the 4-position.
The amino group (-NH-) bridges the benzoic acid’s meta position (C3) and the thiazole’s 2-position, creating a planar conjugation system that may influence electronic properties .
Bond Connectivity and Stereoelectronic Effects
In analogous structures, such as 3-(4-pyridin-2-yl-thiazol-2-ylamino)-benzoic acid, X-ray crystallography reveals that the carboxyl group remains coplanar with the benzene ring (dihedral angle ≈ 4°), facilitating π-π stacking and hydrogen bonding . The thiazole’s sulfur and nitrogen atoms introduce electron-withdrawing effects, potentially polarizing the molecule and enhancing solubility in polar solvents .
Synthetic Methodologies
Hypothetical Synthesis Pathways
While no direct synthesis of 3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid is documented, related compounds suggest a multi-step approach:
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Thiazole Ring Formation: A Hantzsch thiazole synthesis could assemble the thiazole core by reacting α-haloketones with thiourea derivatives. For example, 4-pyridin-4-yl-thiazole-2-amine might be synthesized from pyridine-4-carbaldehyde and thiourea in the presence of iodine .
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Coupling with Benzoic Acid Derivative: A Buchwald-Hartwig amination or Ullmann coupling could link the thiazole’s amine group to 3-aminobenzoic acid, facilitated by palladium catalysts .
Key Challenges
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Regioselectivity: Ensuring the pyridin-4-yl group attaches exclusively to the thiazole’s 4-position requires careful control of reaction conditions.
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Carboxylic Acid Protection: The benzoic acid’s -COOH group may need protection (e.g., as a methyl ester) during synthesis to prevent unwanted side reactions .
Physicochemical Properties
Predicted Physical Constants
Based on structurally similar compounds (e.g., C₁₅H₁₁N₃O₂S analogs):
Property | Value (Hypothetical) | Source Analogy |
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Molecular Weight | 297.33 g/mol | |
Melting Point | 220–240°C | Estimated from |
LogP (Partition Coeff.) | 3.72 | |
Water Solubility | Low (<1 mg/mL) |
The pyridin-4-yl group’s electron-donating nature may slightly increase solubility in aqueous buffers compared to pyridin-2-yl derivatives .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Computational Modeling and Drug Likeness
Density Functional Theory (DFT) Calculations
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